molecular formula C23H24O8 B13446994 Deglucopyranosyl Ethoxy Etoposide

Deglucopyranosyl Ethoxy Etoposide

Cat. No.: B13446994
M. Wt: 428.4 g/mol
InChI Key: XWWKNDVCCMQSIV-COWZOJLOSA-N
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Description

Deglucopyranosyl Ethoxy Etoposide is a hypothesized derivative of the anticancer drug Etoposide (C₂₉H₃₂O₁₃, MW 588.57), which is a semisynthetic podophyllotoxin analog. Etoposide functions as a topoisomerase II inhibitor, stabilizing DNA-enzyme complexes and inducing apoptosis in cancer cells .

  • Deglucopyranosyl: Partial or complete removal of the glucose unit.
  • Ethoxy: Introduction of an ethoxy (-OCH₂CH₃) group.

These modifications aim to alter pharmacokinetics (e.g., solubility, metabolic stability) while retaining or enhancing anticancer activity.

Properties

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-ethoxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C23H24O8/c1-4-28-22-13-8-16-15(30-10-31-16)7-12(13)19(20-14(22)9-29-23(20)25)11-5-17(26-2)21(24)18(6-11)27-3/h5-8,14,19-20,22,24H,4,9-10H2,1-3H3/t14-,19+,20-,22+/m0/s1

InChI Key

XWWKNDVCCMQSIV-COWZOJLOSA-N

Isomeric SMILES

CCO[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

Canonical SMILES

CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deglucopyranosyl Ethoxy Etoposide involves several steps, starting from the parent compound, etoposide. The process typically includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and maintain consistency .

Chemical Reactions Analysis

Types of Reactions: Deglucopyranosyl Ethoxy Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential use in different therapeutic applications .

Scientific Research Applications

Deglucopyranosyl Ethoxy Etoposide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation reactions and the effects of glycosylation on drug properties. In biology and medicine, it is investigated for its potential to treat various cancers, including lung, testicular, and ovarian cancers . The compound is also explored for its use in targeted drug delivery systems and as a component of combination therapies .

Mechanism of Action

The mechanism of action of Deglucopyranosyl Ethoxy Etoposide involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a complex with DNA and topoisomerase II, the compound induces breaks in double-stranded DNA, preventing the repair process and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent chemotherapeutic agent .

Comparison with Similar Compounds

Etoposide and Its Glycosidic Derivatives

Compound Molecular Weight Key Structural Features Solubility Biological Activity
Etoposide 588.57 4,6-O-Ethylidene-β-D-glucopyranoside attached to a podophyllotoxin core Soluble in DMSO (30 mg/ml), acetonitrile (2 mg/ml) Topoisomerase II inhibition; used in lung cancer, lymphomas
Hypothetical Deglucopyranosyl Ethoxy Etoposide ~550–600 (estimated) Ethoxy substitution replacing ethylidene-glucose moiety Likely improved lipophilicity compared to Etoposide Potential retention of topoisomerase inhibition with altered metabolism

Key Differences :

  • Ethylidene vs. Ethoxy : Etoposide’s 4,6-O-ethylidene bridge enhances stability by reducing enzymatic cleavage of the glycosidic bond . Ethoxy substitution may alter solubility and bioavailability.
  • Deglucosylation : Removal of glucose could reduce molecular weight and modify interactions with drug transporters.

Glucopyranosyl Derivatives in Nucleoside Analogs

describes exomethylene-D-glucopyranosyl nucleosides (e.g., keto-exomethylene derivatives) with cytotoxic properties. These compounds feature unsaturated or oxidized glucose moieties, which enhance their ability to intercalate DNA or inhibit enzymes like thymidylate synthase .

Feature Etoposide Exomethylene-D-glucopyranosyl Nucleosides
Core Structure Podophyllotoxin-derived Pyrimidine/purine base + modified glucose
Key Modification Ethylidene-glucose Exomethylene or keto groups on glucose
Activity Topoisomerase II inhibition Cytotoxicity via DNA intercalation or enzyme inhibition

Implications for this compound:

Simple Glucosides (Non-Therapeutic Comparators)

Ethyl α-D-glucopyranoside (C₈H₁₆O₆, MW 252.24) is a model compound for glycosylation studies. Unlike Etoposide, it lacks a complex core structure and pharmacological activity .

Parameter Etoposide Ethyl α-D-glucopyranoside
Complexity High (fused polycyclic system) Low (single glucose unit)
Bioactivity Anticancer Non-therapeutic

Glycosylated Flavonoids

Kaempferol-3-O-Robinoside-7-O-Glucoside (C₅₆H₉₀O₃₂) is a flavonoid derivative with antioxidant properties. While structurally distinct from Etoposide, its glycosylation pattern influences solubility and cellular uptake .

Property Etoposide Kaempferol Glucoside
Core Activity DNA-targeted Antioxidant
Glycosylation Role Stabilizes drug-enzyme interaction Enhances water solubility

Research Findings and Implications

  • Etoposide Modifications : Ethylidene-glucose in Etoposide is critical for its stability and activity. Deglucosylation or ethoxy substitution may alter metabolic pathways (e.g., reduced glucuronidation) .
  • Cytotoxicity Trends: Exomethylene nucleoside analogs () show that glucose modifications directly correlate with cytotoxicity, suggesting similar structure-activity relationships for this compound .
  • Solubility vs.

Q & A

Q. What are the key structural and functional features of Deglucopyranosyl Ethoxy Etoposide?

this compound is a semi-synthetic derivative of podophyllotoxin, characterized by a β-D-glucopyranosyl moiety and ethoxy substituents. Its structure includes a fused tetracyclic ring system with hydroxyl, methoxy, and ethylidene groups, critical for DNA topoisomerase II inhibition. The presence of the glucopyranosyl group enhances solubility, while the ethoxy moiety modulates metabolic stability .

Q. What synthetic methodologies are employed for this compound and its analogs?

Synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Step 1 : Protection of hydroxyl groups using isopropylidene or trityl groups.
  • Step 2 : Glycosylation with activated glucopyranosyl donors (e.g., trichloroacetimidates).
  • Step 3 : Introduction of ethoxy groups via alkylation or Mitsunobu reactions. LCMS (e.g., m/z 1055 [M+H]⁺) and HPLC (retention time: 0.81–1.00 minutes) are used to monitor intermediates and final products .

Q. What safety protocols are essential when handling Deglucopyranosyl Ethoxy Etoxy Etoposide in laboratory settings?

  • Hazard Mitigation : Use fume hoods, gloves, and eye protection due to carcinogenicity (H350) and reproductive toxicity (H360).
  • Waste Disposal : Follow OSHA HCS guidelines for cytotoxic waste.
  • Exposure Response : Immediate decontamination with water and medical evaluation for ingestion/inhalation .

Advanced Research Questions

Q. How can researchers design experiments to minimize biases in pharmacokinetic studies of this compound?

  • Randomization : Use double-blind protocols to reduce selection bias.
  • Controls : Include vehicle and positive controls (e.g., etoposide phosphate).
  • Data Transparency : Pre-register study designs and share raw data via repositories. Poor experimental design (e.g., inadequate blinding) can inflate variability, as seen in cisplatin-etoposide trials .

Q. What advanced analytical techniques validate the purity and stability of this compound?

Method Parameters Application
LCMS/Q-TOF m/z 1055 [M+H]⁺, isotopic purityStructural confirmation
HPLC-DAD Retention time: 0.81–1.00 minutesPurity assessment (>95%)
NMR ¹H/¹³C chemical shiftsStereochemical validation
These methods are critical for batch-to-batch consistency .

Q. How can pharmacologically guided dosing address inter-patient variability in this compound efficacy?

  • Population PK Modeling : Integrate covariates (e.g., age, hepatic function) using NONMEM or Monolix.
  • Therapeutic Drug Monitoring (TDM) : Measure plasma concentrations via UPLC-MS/MS to adjust doses in real time. Studies on etoposide in pediatric populations highlight the utility of TDM for reducing toxicity .

Q. What strategies optimize the development of this compound derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Prodrug Design : Introduce lipophilic moieties (e.g., alkyl chains) to improve passive diffusion.
  • Carrier-Mediated Transport : Conjugate with glucose transporters (e.g., GLUT1-targeting groups). Analogous approaches are used in glucopyranoside-based prodrugs (e.g., alkyl glucosides) .

Q. How should researchers reconcile conflicting data on this compound’s mechanism of action across studies?

  • Meta-Analysis : Pool data from heterogeneous studies using random-effects models.
  • Mechanistic Studies : Combine in vitro topoisomerase II assays with in vivo tumor xenograft models. Discrepancies in etoposide’s apoptotic pathways were resolved via integrated genomic-proteomic analyses .

Q. What ethical considerations apply to preclinical studies involving this compound?

  • IACUC/IRB Approval : Ensure compliance with 3R principles (Replacement, Reduction, Refinement).
  • Data Sharing : Anonymize datasets to protect patient privacy in translational studies. Ethical frameworks from oncology trials emphasize transparency in adverse event reporting .

Q. How can in silico modeling predict this compound’s interactions with novel molecular targets?

  • Molecular Docking : Use AutoDock Vina to screen against topoisomerase II isoforms.
  • MD Simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
    PubChem and DSSTox databases provide structural data for computational workflows .

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